N-(2-methyl-1,3-benzothiazol-5-yl)-4-(4-methylbenzenesulfonamido)benzamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-14-3-10-19(11-4-14)30(27,28)25-17-7-5-16(6-8-17)22(26)24-18-9-12-21-20(13-18)23-15(2)29-21/h3-13,25H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPSEQDMJQQPBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-4-(4-methylbenzenesulfonamido)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the benzothiazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Amide Bond Formation: The final step involves coupling the sulfonamide derivative with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide or amide groups, potentially leading to the formation of amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-4-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
The table below compares the target compound with structurally related molecules, including the thiazole derivative from :
| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|
| N-(2-methyl-1,3-benzothiazol-5-yl)-4-(4-methylbenzenesulfonamido)benzamide | Benzothiazole, benzamide | Tosylamide, methylbenzothiazole, sulfonamide | 425.14 (calculated) | Kinase inhibition, anticancer agents |
| (2-amino-4-phenylthiazol-5-yl)(4-methyl-2-phenylpyrimidin-5-yl)methanone | Thiazole, pyrimidine | Aminothiazole, phenyl, methylpyrimidine | 420.0 (observed via ESI-MS) | Antimicrobial, enzyme inhibitors |
| 4-(4-Methylbenzenesulfonamido)-N-(1,3-benzothiazol-2-yl)benzamide | Benzothiazole, benzamide | Tosylamide, unsubstituted benzothiazole | 411.10 (calculated) | COX-2 inhibition, anti-inflammatory |
Key Observations :
- Target Compound vs. Unsubstituted Benzothiazole Analog : The methyl group at position 2 of the benzothiazole ring in the target compound may enhance metabolic stability compared to the unsubstituted analog, which lacks steric hindrance. This substitution could reduce off-target interactions in kinase inhibition .
- Target Compound vs. Thiazole-Pyrimidine Hybrid (): The pyrimidine-thiazole hybrid in lacks a sulfonamide group but includes an amino substituent, which likely improves solubility. However, the target compound’s toluenesulfonamide moiety provides stronger hydrogen-bonding capacity, a critical feature for binding to ATP pockets in kinases.
Biological Activity
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(4-methylbenzenesulfonamido)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including compounds similar to this compound. For instance, a study reported that certain benzothiazole derivatives exhibit significant cytotoxic effects on various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 to 6.75 μM in 2D assays .
Table 1: Cytotoxicity Data of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 |
| Compound 6 | HCC827 | 5.13 ± 0.97 |
| Compound 8 | NCI-H358 | 6.48 ± 0.11 |
| This compound | A549 | TBD |
The findings suggest that modifications in the benzothiazole structure can enhance antitumor activity while potentially reducing toxicity to normal cells.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Studies employing broth microdilution methods indicated that benzothiazole derivatives possess notable antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The effectiveness of these compounds suggests their potential use as antimicrobial agents .
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | TBD |
| Compound B | Staphylococcus aureus | TBD |
The mechanisms underlying the biological activities of benzothiazole derivatives are multifaceted:
- DNA Binding : Many benzothiazole compounds exhibit a strong affinity for binding to DNA, particularly within the minor groove. This interaction can interfere with DNA replication and transcription processes, leading to apoptosis in cancer cells .
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in cell proliferation and survival pathways, contributing to their antitumor effects.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in target cells, further promoting apoptosis through ROS-mediated pathways.
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzothiazole derivatives for their anticancer properties. The study demonstrated that specific substitutions on the benzothiazole core significantly enhanced cytotoxicity against several cancer cell lines while maintaining lower toxicity towards normal fibroblast cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
